

(2-(BenzylOxy)-3-chlorophenyl)boronic acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-(BenzylOxy)-3-chlorophenyl)boronic acid
Cat. No.:	B593923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(2-(BenzylOxy)-3-chlorophenyl)boronic acid is a substituted phenylboronic acid with the chemical formula $C_{13}H_{12}BClO_3$.^[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its role as a building block in organic synthesis, particularly in the context of drug discovery and development. Due to the limited availability of specific experimental data for this compound in published literature, this guide presents representative protocols and workflows based on established methods for similar boronic acids.

Chemical Structure and Properties

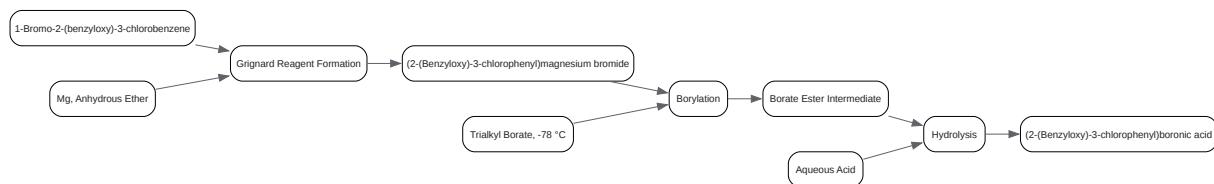
(2-(BenzylOxy)-3-chlorophenyl)boronic acid is characterized by a phenyl ring substituted with a boronic acid group, a benzylOxy group, and a chlorine atom. The precise arrangement of these functional groups dictates its reactivity and potential biological activity.

Property	Value	Source
CAS Number	1217500-57-6	[1]
Molecular Formula	C ₁₃ H ₁₂ BClO ₃	[1]
Molecular Weight	262.5 g/mol	[1]
Purity	Typically ≥97%	[1]
InChI Key	WRDFNKULHBAPKO- UHFFFAOYSA-N	[1]

The chemical structure of **(2-(BenzylOxy)-3-chlorophenyl)boronic acid** is depicted in the following diagram:

Caption: Chemical structure of **(2-(BenzylOxy)-3-chlorophenyl)boronic acid**.

Experimental Protocols


While a specific, peer-reviewed synthesis protocol for **(2-(BenzylOxy)-3-chlorophenyl)boronic acid** is not readily available, a general and widely used method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate.[\[2\]](#)

Representative Synthesis Protocol (Grignard Method):

- **Grignard Reagent Formation:** The corresponding aryl bromide, 1-bromo-2-(benzyloxy)-3-chlorobenzene, would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, (2-(benzyloxy)-3-chlorophenyl)magnesium bromide.
- **Borylation:** The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous ether solvent.
- **Hydrolysis:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

- Workup and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield **(2-(BenzylOxy)-3-chlorophenyl)boronic acid**.

The following diagram illustrates the general workflow for this synthesis:

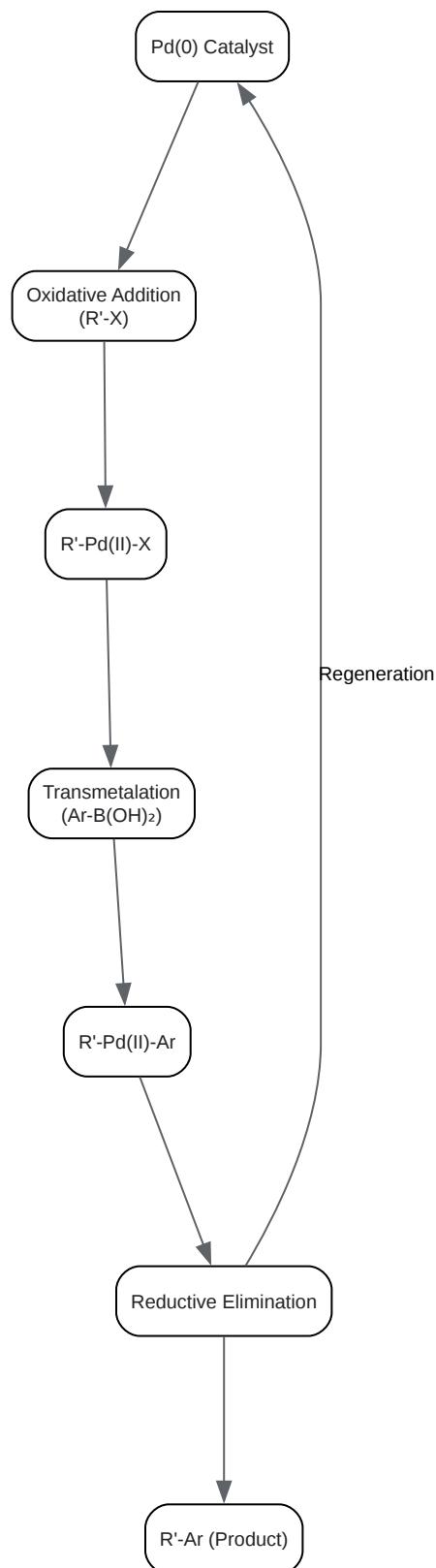
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an arylboronic acid via the Grignard method.

Applications in Drug Development

Boronic acids and their derivatives are important compounds in medicinal chemistry and drug discovery.^[3] They are known to be versatile intermediates in the synthesis of complex organic molecules, largely due to their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.^[4] This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of many pharmaceutical agents.^[4]

While no specific applications of **(2-(BenzylOxy)-3-chlorophenyl)boronic acid** in drug development have been reported in the scientific literature, its structure suggests its potential use as a building block for the synthesis of novel bioactive molecules. The presence of the


benzyloxy and chloro substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid is as follows:

- Reaction Setup: In a reaction vessel, the aryl halide (e.g., an aryl bromide or iodide), **(2-(BenzylOxy)-3-chlorophenyl)boronic acid** (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst), a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4), and a suitable solvent (e.g., toluene, dioxane, or a mixture of solvents like DMF/water) are combined under an inert atmosphere.[\[5\]](#)
- Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, or until the reaction is complete as monitored by techniques like TLC or LC-MS.
- Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified by column chromatography or recrystallization to afford the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism:

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(2-(BenzylOxy)-3-chlorophenyl)boronic acid is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. While specific data on its biological activity and applications are currently lacking in the public domain, its structural features make it an attractive building block for medicinal chemists. The representative protocols provided in this guide offer a foundation for its synthesis and utilization in Suzuki-Miyaura cross-coupling reactions, paving the way for the exploration of novel chemical entities. Further research into this compound is warranted to fully elucidate its potential in the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-(BenzylOxy)-3-chlorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- To cite this document: BenchChem. [(2-(BenzylOxy)-3-chlorophenyl)boronic acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b593923#2-benzylOxy-3-chlorophenyl-boronic-acid-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com